Molecular Weight & Heavy Atom Count Differentiation from Non-Brominated and 6-Bromo Analogs
The 5-bromo substituent contributes a distinct molecular weight (285.14 g/mol) compared to the non-brominated parent scaffold 3-(2-(dimethylamino)ethyl)-1,3-benzoxazol-2(3H)-one (estimated MW ~206 g/mol) and the 6-bromo regioisomer (identical MW but different dipole moment and chromatographic retention). This approximately 79 Da mass increment is quantitatively predictive of altered passive membrane permeability and tissue distribution, consistent with established QSAR models for halogenated drug-like molecules [1]. The regioisomeric positioning of bromine at C-5 versus C-6 or C-7 yields measurably distinct HPLC retention times and LogD₇.₄ values, which are critical for procurement when synthetic route fidelity depends on unambiguous regioisomeric identity.
| Evidence Dimension | Molecular weight (g/mol) |
|---|---|
| Target Compound Data | 285.14 g/mol |
| Comparator Or Baseline | 3-(2-(Dimethylamino)ethyl)-1,3-benzoxazol-2(3H)-one (non-brominated parent): ~206 g/mol (estimated); 6-bromo regioisomer: 285.14 g/mol (identical MW, isomeric) |
| Quantified Difference | ΔMW ≈ +79 Da vs. non-brominated parent; regioisomeric differentiation by HPLC retention time (specific values vendor-dependent) |
| Conditions | Calculated from molecular formula C₁₁H₁₃BrN₂O₂; chromatographic conditions vary by supplier specification |
Why This Matters
The ~79 Da mass increment relative to the non-brominated parent provides a quantitative basis for distinguishing this compound in LC-MS workflows and ADME property predictions, while regioisomeric purity (5-bromo vs. 6-bromo) is critical for synthetic consistency.
- [1] Meanwell, N. A. Improving Drug Candidates by Design: A Focus on Physicochemical Properties as a Means of Improving Compound Disposition and Safety. Chem. Res. Toxicol. 2011, 24, 1420–1456. View Source
